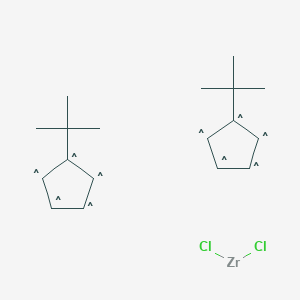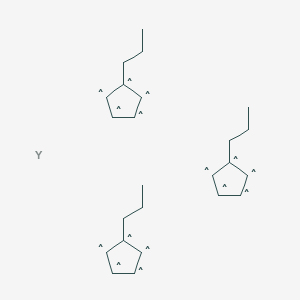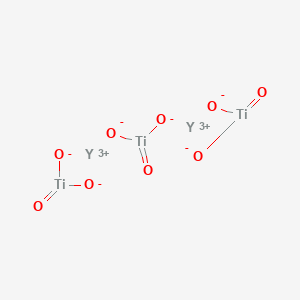
Yttrium titanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium titanate is a compound with the chemical formula Y₂Ti₂O₇. It belongs to the family of pyrochlore oxides, which are known for their unique structural characteristics and high chemical stability.
準備方法
Yttrium titanate can be synthesized using several methods, including the traditional solid-state reaction and the sol-gel method.
-
Solid-State Reaction: : This method involves mixing stoichiometric amounts of yttrium oxide (Y₂O₃) and titanium dioxide (TiO₂) powders, followed by high-temperature calcination. The mixture is typically heated at temperatures around 1300°C for several hours to form this compound .
-
Sol-Gel Method: : This is a soft-chemistry technique that involves the use of citric acid as a chelating agent. The precursors, yttrium nitrate and titanium isopropoxide, are dissolved in a solvent, and citric acid is added to form a gel. The gel is then dried and calcined at lower temperatures (around 750°C) compared to the solid-state reaction .
化学反応の分析
Yttrium titanate undergoes various chemical reactions, including:
-
Oxidation and Reduction: : this compound can participate in redox reactions, where it can either gain or lose oxygen atoms. These reactions are crucial in applications such as solid oxide fuel cells .
-
Substitution Reactions: : In these reactions, yttrium or titanium atoms in the compound can be replaced by other metal ions, leading to the formation of doped this compound. For example, doping with rare earth elements like erbium can enhance its luminescent properties .
-
Hydrothermal Reactions: : this compound can be synthesized or modified using hydrothermal methods, where the reaction occurs in an aqueous solution at elevated temperatures and pressures .
科学的研究の応用
Yttrium titanate has a wide range of scientific research applications:
-
Electronics: : Due to its high dielectric constant and thermal stability, this compound is used in the fabrication of capacitors and other electronic components .
-
Optics: : this compound is used in optical devices due to its transparency and ability to host rare earth ions, making it suitable for applications in lasers and phosphors .
-
Materials Science: : this compound is investigated for its potential use as a thermal barrier coating and in solid oxide fuel cells due to its high ionic conductivity and stability .
-
Medicine: : this compound nanoparticles are explored for their potential use in biomedical imaging and as carriers for drug delivery .
作用機序
The mechanism by which yttrium titanate exerts its effects is primarily related to its structural and electronic properties. The pyrochlore structure of this compound allows for high ionic conductivity, making it suitable for applications in solid oxide fuel cells. Additionally, the ability to host rare earth ions enables its use in optical applications, where it can enhance luminescence and reduce non-radiative recombination .
類似化合物との比較
Yttrium titanate can be compared with other pyrochlore compounds such as:
Holmium titanate (Ho₂Ti₂O₇): Known for its magnetic properties and potential use in spintronic devices.
Ytterbium titanate (Yb₂Ti₂O₇): Exhibits unique magnetic interactions and is studied for its potential in quantum computing.
Barium titanate (BaTiO₃): Widely used in capacitors and piezoelectric devices due to its ferroelectric properties.
This compound stands out due to its combination of high dielectric constant, thermal stability, and ability to host rare earth ions, making it versatile for various applications.
特性
IUPAC Name |
dioxido(oxo)titanium;yttrium(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/9O.3Ti.2Y/q;;;6*-1;;;;2*+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWSPPZJGJOVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Y+3].[Y+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O9Ti3Y2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
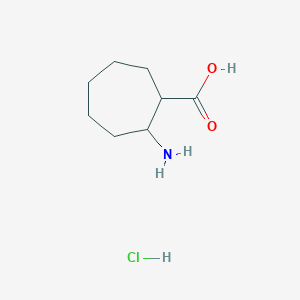
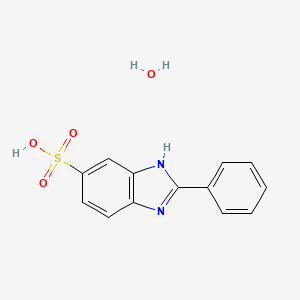
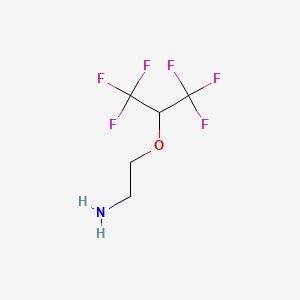
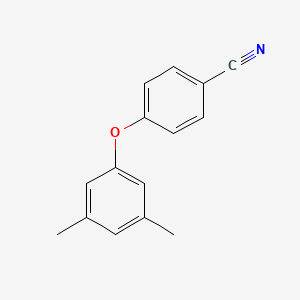
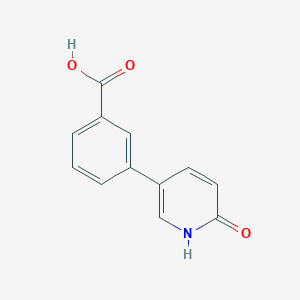
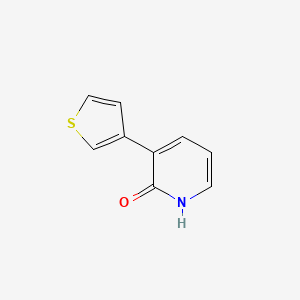
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
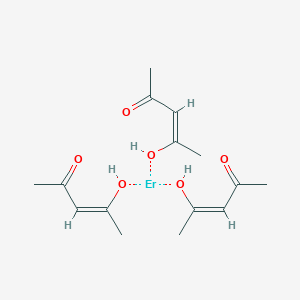
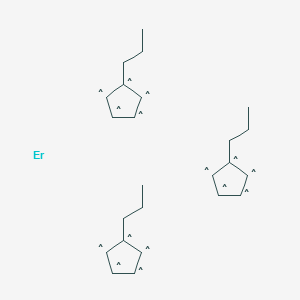
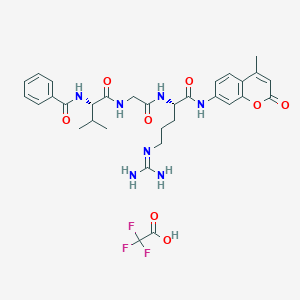
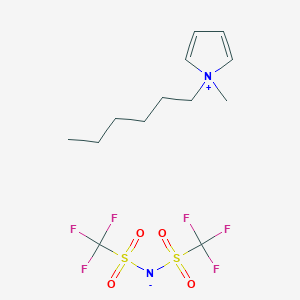
![[6,6]-Phenyl-C61 butyric acid octyl ester](/img/structure/B6318730.png)
